Methyl 3-formyl-1H-indazole-5-carboxylate
Overview
Description
“Methyl 3-formyl-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 797804-50-3 . It has a molecular weight of 204.19 and its molecular formula is C10H8N2O3 .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of New Derivatives
- Methyl 3-formyl-1H-indazole-5-carboxylate has been used in the synthesis of various derivatives. One study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, including compounds with various aliphatic or aromatic acyl radicals and substitutions with halogens or methyl groups (Bistocchi et al., 1981).
Stereoselective Hydroformylation
- The compound has been involved in stereoselective hydroformylation processes. A study demonstrated the hydroformylation of a similar compound, yielding important intermediates for the synthesis of homochiral amino acid derivatives, highlighting its utility in stereoselective synthesis (Kollár & Sándor, 1993).
Formation of Heteroaromatic Systems
- Research has also focused on forming tricyclic heteroaromatic systems based on this compound. A study reported the preparation of methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates based on 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, which were synthesized from 2,4,6-trinitrotoluene (Starosotnikov et al., 2002).
Functionalization in Organic Chemistry
- It has been used in the chemodivergent C-3 functionalization of 2H-indazoles, showing its versatility in organic synthesis. This process produced formylated indazoles and carboxylic acid esters in moderate to excellent yields (Bhattacharjee et al., 2021).
Analytical and Structural Characterization
- The compound has been a subject in the analytical and structural characterization studies. For instance, a study detailed the complete analytical and structural characterization of a synthetic cannabinoid analogue, employing various spectroscopic and chromatographic techniques (Dybowski et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
It is known that indazole derivatives can bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the target kinases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the target kinases. The inhibition, regulation, and/or modulation of these kinases can affect various cellular processes and pathways, leading to changes in cell behavior .
Result of Action
The result of the action of this compound would depend on its specific targets and the pathways it affects. Given its potential role in inhibiting, regulating, and/or modulating kinases, it could potentially have effects on cell behavior and could be involved in the treatment of diseases such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . These factors could influence the compound’s stability, its ability to reach its target sites, and its overall efficacy.
properties
IUPAC Name |
methyl 3-formyl-2H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650581 | |
Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
797804-50-3 | |
Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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